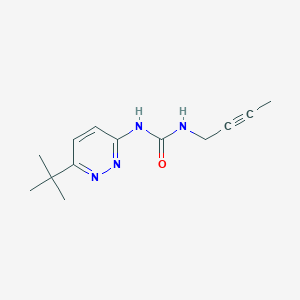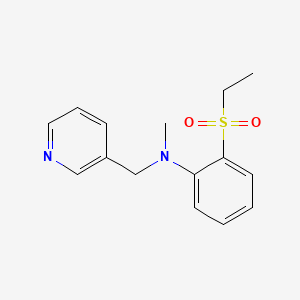![molecular formula C16H21N3O2S B6624109 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine, also known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 signaling pathway. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine selectively targets the RAC1 signaling pathway, which is involved in cell motility, adhesion, and proliferation. RAC1 is a small GTPase that is activated by various extracellular signals and regulates the actin cytoskeleton. 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine binds to the switch II region of RAC1, thereby inhibiting its activation and downstream signaling. This results in reduced cell motility, adhesion, and proliferation.
Biochemical and physiological effects:
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine inhibits the RAC1 signaling pathway, thereby reducing cancer cell proliferation and metastasis. In cardiovascular diseases, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine reduces vascular inflammation and atherosclerosis. In neurological disorders, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine improves cognitive function and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is its selectivity towards the RAC1 signaling pathway. This allows for specific targeting of this pathway without affecting other cellular processes. However, one of the limitations of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine. One area of research is the development of more potent and selective inhibitors of the RAC1 signaling pathway. Another area of research is the identification of biomarkers that can predict the response to 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine treatment. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine in various diseases. Finally, the potential use of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine in combination with other therapies should be explored.
Méthodes De Synthèse
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine was first synthesized by researchers at the University of California, San Francisco. The synthesis process involves the reaction of 4-ethylsulfonylaniline with N,N-dimethyl-2-chloropyridine-4-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine.
Applications De Recherche Scientifique
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. RAC1 signaling pathway plays a crucial role in cancer cell migration and invasion, and 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been shown to inhibit this pathway, thereby reducing cancer cell proliferation and metastasis. 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has also been studied for its potential use in cardiovascular diseases, where it has been shown to reduce vascular inflammation and atherosclerosis. In addition, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been studied for its potential use in neurological disorders, where it has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-22(20,21)15-7-5-14(6-8-15)18-12-13-9-10-17-16(11-13)19(2)3/h5-11,18H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHGUSZJFUBQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)

![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)

![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)